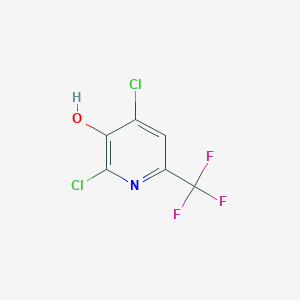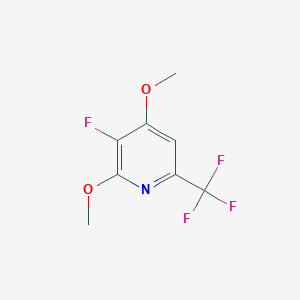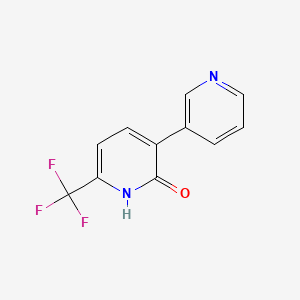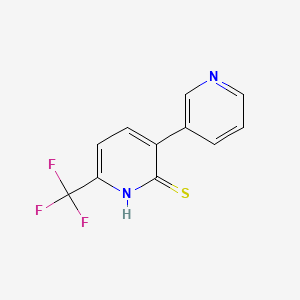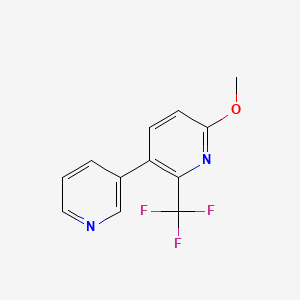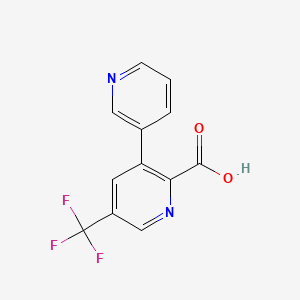![molecular formula C23H19NO5 B1391212 (4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid CAS No. 1217863-10-9](/img/structure/B1391212.png)
(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid
Descripción general
Descripción
The compound “(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The fluorene group is attached to a carbonyl group, which is then linked to an amino group. This amino group is connected to a phenoxy group, and finally, an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The fluorene group provides a rigid, planar structure, while the carbonyl, amino, phenoxy, and acetic acid groups contribute to the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its InChI code, which is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- This compound has been used in the synthesis of other complex molecules. For instance, Adamczyk and Reddy (2001) demonstrated its role in synthesizing amino acid derivatives (Adamczyk & Reddy, 2001).
- Bleicher, Lutz, and Wuethrich (2000) reported its application as a linker in solid phase synthesis, highlighting its stability and efficiency in this context (Bleicher, Lutz, & Wuethrich, 2000).
Medical and Biological Research
- Randad et al. (1991) explored its derivatives for their potential to modify the oxygen affinity of human hemoglobin, which could have implications in medical treatments for conditions like ischemia or stroke (Randad, Mahran, Mehanna, & Abraham, 1991).
- Bojarska et al. (2020) investigated fluorenylmethoxycarbonyl (Fmoc) amino acids, including derivatives of this compound, for their role in the development of biomaterials and therapeutics (Bojarska et al., 2020).
- Its derivatives were also studied by Setsukinai et al. (2003) in the context of developing novel fluorescence probes for detecting reactive oxygen species, which are crucial in various biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Material Science and Analytical Chemistry
- Mellor and Chan (1997) used a derivative in a multiple solid-phase approach to synthesize N-alkylhydroxamic acids, demonstrating its utility in creating diverse chemical structures (Mellor & Chan, 1997).
- A study by Johnson, Quibell, Owen, and Sheppard (1993) highlighted its application in peptide synthesis, particularly in preventing interchain association during solid-phase synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Mecanismo De Acción
Target of Action
It is known that the compound belongs to the class of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . The targets would therefore be the amino acid sequences in proteins where this compound is incorporated during synthesis.
Mode of Action
The compound interacts with its targets through the process of peptide bond formation in protein synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions . It is removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
Biochemical Pathways
The compound affects the biochemical pathway of protein synthesis. Specifically, it is involved in the elongation step of peptide chain formation . The downstream effects include the synthesis of proteins with specific amino acid sequences, which can then perform various functions in the body.
Result of Action
The result of the compound’s action is the successful synthesis of proteins with specific amino acid sequences . These proteins can then perform their specific functions in the body, contributing to various physiological processes.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of peptide bond formation . The compound itself is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCQAJIMESAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)
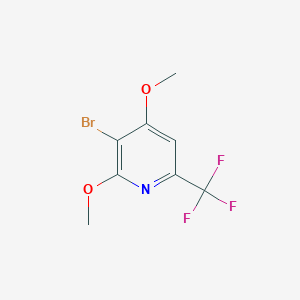
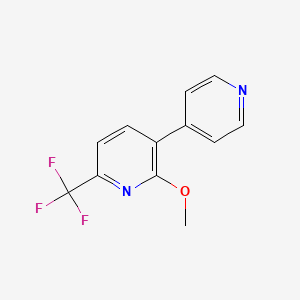
![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)
